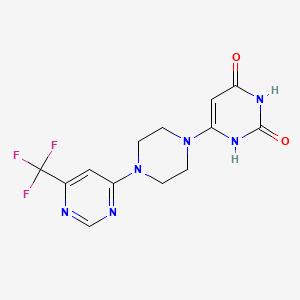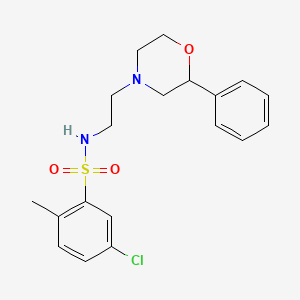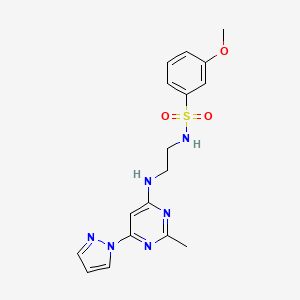
6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives involves nucleophilic substitution reactions, as seen in the creation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives . These derivatives were synthesized by reacting 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides, followed by spectral studies for characterization . Similarly, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds was achieved through the cyclization of trifluoroacetoacetate ethyl with substituted-urea, with structures confirmed by 1H NMR and elemental analysis .
Molecular Structure Analysis
The molecular structure of related compounds shows that the piperazine ring can adopt different conformations. For instance, in a related compound, the piperazine ring adopts a distorted chair conformation . The pyrimidine-2,4(1H,3H)-dione moiety is a common feature in these compounds, which can form various hydrogen bonds, contributing to the stability of the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be influenced by the presence of substituents on the pyrimidine ring. For example, 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides in liquid ammonia in the presence of an oxidizing agent to give aminated products . This indicates that the pyrimidine ring can undergo regioselective amination, which is a valuable reaction in the synthesis of new derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of the trifluoromethyl group and the piperazine moiety can significantly influence the compound's lipophilicity, solubility, and potential interactions with biological targets . The intramolecular and intermolecular hydrogen bonds observed in the crystal structures of these compounds suggest a certain degree of polarity and potential for forming stable solid forms . The herbicidal activities of some of these compounds, as well as their antiproliferative effects against human cancer cell lines, indicate that they have significant biological activities, which could be attributed to their physical and chemical properties .
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Compounds including 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives exhibit significant anti-cancer activities against various human tumor cell lines. Structural features such as the presence of piperidine/pyrrolidine at the end of the C-6 chain and benzoyl group at C-5 enhance these activities (Singh & Paul, 2006).
Chemical Synthesis and Properties
- Microwave-assisted synthesis methods have been developed for trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles incorporating the trifluoromethyl group. Such synthetic advancements are crucial for developing compounds with specific biological activities (Shaaban, 2008).
Agricultural Applications
- Certain 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds exhibit effective herbicidal activities. For instance, 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione showed a 98% herbicidal activity against Brassica napus at specific concentrations, highlighting its potential in agricultural weed control (Huazheng, 2013).
Antimicrobial Potential
- Some derivatives of 5,5-bis(trifluoromethyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones have been synthesized and demonstrated promising antimicrobial activities against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. These findings indicate the potential of such compounds in developing new antimicrobial agents (Aksinenko et al., 2016).
Photophysical Properties and Applications
- Research on pyrimidine-phthalimide derivatives has revealed their potential as atypical AIE chromophores. Derivatives like 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione exhibit solid-state fluorescence emission and positive solvatochromism, suggesting their use in photophysical applications and as colorimetric pH sensors (Yan et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation . The compound’s interaction with CDK2 is believed to involve essential hydrogen bonding with Leucine 83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to a significant alteration in cell cycle progression . This can result in the induction of apoptosis within cells, particularly in tumor cells .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Propriétés
IUPAC Name |
6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N6O2/c14-13(15,16)8-5-9(18-7-17-8)21-1-3-22(4-2-21)10-6-11(23)20-12(24)19-10/h5-7H,1-4H2,(H2,19,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOSGDXWSZXVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NC(=O)N2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methyl}quinolin-8-ol](/img/structure/B2530666.png)
![(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone](/img/structure/B2530670.png)
![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)
![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)




![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)